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molecular formula C12H19N5OS B8380925 N-Ethyl-4-(6-methoxypyrazin-2-yl)piperazine-1-carbothioamide CAS No. 89007-53-4

N-Ethyl-4-(6-methoxypyrazin-2-yl)piperazine-1-carbothioamide

Cat. No. B8380925
M. Wt: 281.38 g/mol
InChI Key: AGDGUUDFRXXHDF-UHFFFAOYSA-N
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Patent
US04450272

Procedure details

To a solution of 1.94 g. of 1-(6-methoxypyrazinyl)piperazine in 25 ml. of anhydrous ether is added dropwise a solution of 0.87 g. of ethylisothiocyanate in 25 ml. of anhydrous ether. The mixture is stirred 30 minutes and the solid collected and recrystallized from 80% ethanol, giving 2.27 g. of the desired product as white crystals, m.p. 120°-122° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[N:8]=[C:7]([N:9]2[CH2:14][CH2:13][NH:12][CH2:11][CH2:10]2)[CH:6]=[N:5][CH:4]=1.[CH2:15]([N:17]=[C:18]=[S:19])[CH3:16]>CCOCC>[CH2:15]([NH:17][C:18]([N:12]1[CH2:13][CH2:14][N:9]([C:7]2[CH:6]=[N:5][CH:4]=[C:3]([O:2][CH3:1])[N:8]=2)[CH2:10][CH2:11]1)=[S:19])[CH3:16]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=CN=CC(=N1)N1CCNCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)N=C=S
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC

Conditions

Stirring
Type
CUSTOM
Details
The mixture is stirred 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solid collected
CUSTOM
Type
CUSTOM
Details
recrystallized from 80% ethanol
CUSTOM
Type
CUSTOM
Details
giving 2.27 g

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C)NC(=S)N1CCN(CC1)C1=NC(=CN=C1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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